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molecular formula C13H13O3P B048422 Diphenyl methylphosphonate CAS No. 7526-26-3

Diphenyl methylphosphonate

Cat. No. B048422
M. Wt: 248.21 g/mol
InChI Key: HPUPGAFDTWIMBR-UHFFFAOYSA-N
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Patent
US04642366

Procedure details

A reactor fitted with an efficient condenser, thermometer, mechanical stirrer and side-arm addition funnel was charged with 1552 g (5.0 mol) of triphenyl phosphite. The reactant was placed under a nitrogen blanket and heated to reflux. A solution of 5.0 g of methyl iodide in 160 g (5.1 mol) of methanol was then slowly added over a two hour period. Throughout the addition, the temperature of the reactor contents was maintained within the 200°-250° C. range. One further hour at 215° C. proved sufficient for the reaction to reach completion. Subsequently, an aspirator vacuum distillation removed 468 g (5.0 mol) of phenol containing a small amount of anisole. Thereafter, a high vacuum distillation recovered 1150 g (4.6 mol, 92% yield) of diphenyl methylphosphonate. Glc analysis using a 6 foot column packed with 10% OV-101 on chromosorb W, was employed to monitor the progress of both the reaction and distillation. The 31P signal for the product appeared at -24.0 ppm. Proton nmr signals were seen at τ 8.36 (3H, doublet, J=18 HZ, CH3P) and τ 2.9-2.5 (10H, multiplet, phenyl).
Quantity
1552 g
Type
reactant
Reaction Step One
Quantity
468 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
160 g
Type
reactant
Reaction Step Three
Quantity
5 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[P:1]([O:16]C1C=CC=CC=1)([O:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.CO.[C:25]1(O)C=CC=CC=1.C1(OC)C=CC=CC=1>CI>[CH3:25][P:1](=[O:16])([O:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
1552 g
Type
reactant
Smiles
P(OC1=CC=CC=C1)(OC1=CC=CC=C1)OC1=CC=CC=C1
Step Two
Name
Quantity
468 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Step Three
Name
Quantity
160 g
Type
reactant
Smiles
CO
Name
Quantity
5 g
Type
catalyst
Smiles
CI

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A reactor fitted with an efficient condenser
ADDITION
Type
ADDITION
Details
thermometer, mechanical stirrer and side-arm addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
heated to reflux
ADDITION
Type
ADDITION
Details
Throughout the addition
TEMPERATURE
Type
TEMPERATURE
Details
the temperature of the reactor contents was maintained within the 200°-250° C. range
CUSTOM
Type
CUSTOM
Details
One further hour at 215° C. proved sufficient for the reaction
DISTILLATION
Type
DISTILLATION
Details
Subsequently, an aspirator vacuum distillation
DISTILLATION
Type
DISTILLATION
Details
Thereafter, a high vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
CP(OC1=CC=CC=C1)(OC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.6 mol
AMOUNT: MASS 1150 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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